

# natural sources of Undecanophenone in plants

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## Compound of Interest

Compound Name:	Undecanophenone
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An In-Depth Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of **Undecanophenone** in Plants

## Executive Summary

**Undecanophenone**, systematically known as undecan-2-one or methyl nonyl ketone, is a naturally occurring aliphatic methyl ketone with significant applications ranging from perfumery and flavor industries to agriculture as a potent insect and animal repellent.<sup>[1][2]</sup> Its presence in various plant essential oils has made it a target for phytochemical investigation and potential development into new biopesticides and pharmaceutical agents. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural botanical sources of **Undecanophenone**, its putative biosynthetic pathways, and robust methodologies for its extraction, identification, and quantification. The guide emphasizes the causality behind experimental choices, ensuring a foundation of scientific integrity and practical insight for laboratory application.

## Introduction to Undecanophenone

**Undecanophenone** ( $C_{11}H_{22}O$ ) is a colorless to pale yellow oily liquid characterized by a distinct fruity, floral, and waxy odor.<sup>[3]</sup> While it can be produced synthetically, its natural occurrence in plants is of significant interest for industries seeking bio-based products.<sup>[2]</sup> Its most prominent role in nature is as a defensive compound, protecting plants from herbivorous insects.<sup>[4][5]</sup> This bioactivity is the cornerstone of its commercial use as a repellent. Understanding its distribution in the plant kingdom and its biochemical origins is crucial for

harnessing its full potential, whether through direct extraction, metabolic engineering, or the discovery of novel derivatives with enhanced pharmacological properties.

## Natural Occurrence of Undecanophenone in the Plant Kingdom

**Undecanophenone** is not ubiquitously distributed in plants but is found as a major constituent in a select number of species, particularly within the Rutaceae family. It is also present as a minor volatile component in various other fruits and herbs.

### Primary Botanical Source: The Genus *Ruta*

The most significant natural source of **Undecanophenone** is the essential oil of common rue (*Ruta graveolens*).<sup>[4]</sup> Multiple studies have confirmed that it is a predominant component of the oil extracted from the aerial parts and fruits of this plant. The concentration can vary based on geography, harvest time, and extraction method, but it frequently represents the most abundant chemical constituent.

### Other Documented Plant Sources

Beyond the *Ruta* genus, **Undecanophenone** has been identified in a variety of other plants, though typically in much lower concentrations. These include wild-grown tomatoes (*Solanum habrochaites*), where it plays a role in pest resistance, as well as several common fruits and spices.<sup>[1][2][5][6]</sup>

Table 1: Documented Natural Plant Sources of **Undecanophenone**

Plant Species	Family	Plant Part	Concentration/ Note	Reference(s)
<i>Ruta graveolens</i>	Rutaceae	Aerial Parts, Fruits	Major component of essential oil	[4][7][8]
<i>Ruta chalepensis</i>	Rutaceae	Aerial Parts	Present in essential oil	[9]
<i>Solanum habrochaites</i>	Solanaceae	Glandular Trichomes	Key defensive metabolite	[4][5]
<i>Houttuynia cordata</i>	Saururaceae	Aerial Parts	Main component reported	[2][10]
<i>Zingiber officinale</i> (Ginger)	Zingiberaceae	Rhizome	Minor volatile component	[1][2][11]
<i>Syzygium aromaticum</i> (Clove)	Myrtaceae	Buds	Minor volatile component	[1][2]
<i>Musa</i> sp. (Banana)	Musaceae	Fruit	Minor volatile component	[1][2]
<i>Fragaria ananassa</i> (Strawberry)	Rosaceae	Fruit	Minor volatile component	[1][2]

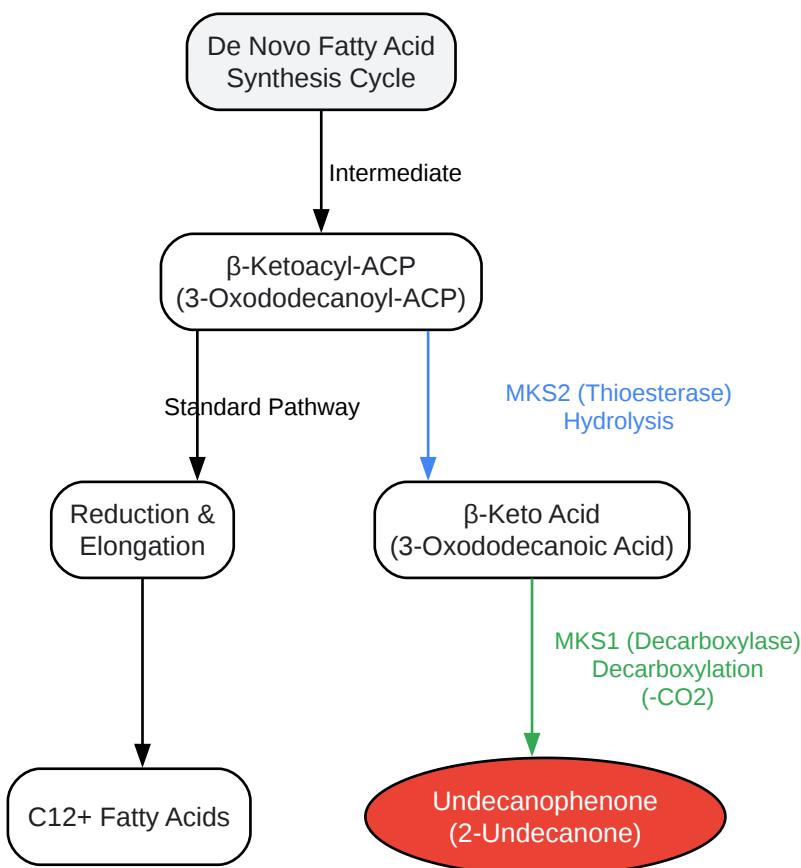
## Putative Biosynthesis of Undecanophenone in Plants

While the precise enzymatic pathway for **Undecanophenone** biosynthesis in *Ruta graveolens* has not been fully elucidated, extensive research on methyl ketone formation in other species, such as the wild tomato *Solanum habrochaites*, provides a robust model.[4][12] Methyl ketones are derived from the fatty acid biosynthesis pathway. Two primary routes are proposed: diversion from de novo fatty acid synthesis and modification of the  $\beta$ -oxidation pathway.

## Pathway 1: Diversion from Fatty Acid Synthesis

This pathway, identified in the glandular trichomes of wild tomatoes, involves two key enzymes that intercept an intermediate of fatty acid synthesis.[4]

- Hydrolysis of  $\beta$ -Ketoacyl-ACP: De novo fatty acid synthesis proceeds via the sequential addition of two-carbon units to a growing acyl chain attached to an Acyl Carrier Protein (ACP). The intermediate,  $\beta$ -ketoacyl-ACP, is typically reduced to continue the elongation cycle. However, a specialized thioesterase, identified as Methyl Ketone Synthase 2 (MKS2), hydrolyzes the thioester bond of a C12  $\beta$ -ketoacyl-ACP (3-oxododecanoyl-ACP) to release a free  $\beta$ -keto acid (3-oxododecanoic acid).[4]
- Decarboxylation: The resulting  $\beta$ -keto acid is unstable and is enzymatically decarboxylated by a Methyl Ketone Synthase 1 (MKS1), an  $\alpha/\beta$ -hydrolase superfamily enzyme, to yield the final C11 methyl ketone, **Undecanophenone**, and  $\text{CO}_2$ .[4][12]



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**Figure 1.** Putative biosynthetic pathway of **Undecanophenone** via diversion from fatty acid synthesis.

## Pathway 2: Modified $\beta$ -Oxidation

An alternative hypothesis suggests that methyl ketones can be formed from free fatty acids via a modified  $\beta$ -oxidation pathway.<sup>[13][14][15]</sup> In this scenario, the  $\beta$ -oxidation cycle is "aborted."

- Activation and Oxidation: A C12 fatty acid (dodecanoic acid) is activated to its Coenzyme A (CoA) thioester. It then enters the  $\beta$ -oxidation spiral, undergoing dehydrogenation and hydration to form a  $\beta$ -hydroxyacyl-CoA. A second dehydrogenation yields a  $\beta$ -ketoacyl-CoA.
- Thioester Hydrolysis and Decarboxylation: Instead of the final thiolytic cleavage that would yield acetyl-CoA and a shortened acyl-CoA, a thioesterase could hydrolyze the  $\beta$ -ketoacyl-CoA to a free  $\beta$ -keto acid.<sup>[14]</sup> This intermediate would then be decarboxylated, either spontaneously or enzymatically, to form **Undecanophenone**.

## Methodologies for Isolation and Analysis

The investigation of **Undecanophenone** from plant sources requires robust and validated protocols for extraction and analysis. As a volatile compound found predominantly in essential oils, hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) is the gold standard methodology.<sup>[7][10]</sup>

## Experimental Protocol: Extraction by Hydrodistillation

This protocol is optimized for the extraction of essential oil from *Ruta graveolens*. The choice of hydrodistillation is based on its efficiency in isolating volatile, water-immiscible compounds from a solid plant matrix.

- 1. Plant Material Preparation:
  - Collect aerial parts (leaves and stems) of *Ruta graveolens* during the flowering stage for optimal oil yield.
  - Air-dry the plant material in a shaded, well-ventilated area for 7-10 days until brittle.

- Grind the dried material into a coarse powder using a mechanical grinder. This increases the surface area, facilitating more efficient oil extraction by the steam.
- 2. Apparatus Setup:
  - Weigh approximately 100 g of the powdered plant material and place it into a 2 L round-bottom flask.
  - Add 1 L of distilled water to the flask, ensuring the material is fully submerged.
  - Set up a Clevenger-type apparatus according to the manufacturer's instructions, connecting the flask, condenser, and collection burette. Ensure all glass joints are properly sealed.
- 3. Distillation Process:
  - Heat the flask using a heating mantle. The use of a mantle ensures even heating and prevents charring of the plant material, which could introduce artifacts into the oil.
  - Bring the water to a boil and maintain a steady rate of distillation for 3 hours. The steam will rupture the plant's oil glands, and the volatilized oil will co-distill with the water vapor.
- 4. Oil Collection and Drying:
  - As the vapor cools in the condenser, the immiscible essential oil and water will collect in the graduated burette of the Clevenger apparatus, where they will separate based on density.
  - After the 3-hour distillation period, turn off the heat and allow the apparatus to cool completely.
  - Carefully drain the aqueous layer (hydrosol) and collect the upper layer of essential oil.
  - Dry the collected oil by passing it through a small column containing anhydrous sodium sulfate. This step is critical to remove residual water, which can interfere with chromatographic analysis and promote degradation.
- 5. Storage:

- Store the pure, dried essential oil in a sealed, amber glass vial at 4°C to protect it from light and heat, minimizing degradation until analysis.

## Experimental Protocol: Quantification by GC-MS

GC-MS is the definitive technique for both identifying and quantifying volatile components like **Undecanophenone** in a complex mixture such as an essential oil. The gas chromatograph separates the components based on their boiling points and polarity, while the mass spectrometer provides structural information for definitive identification.[16][17]

- 1. Sample and Standard Preparation:

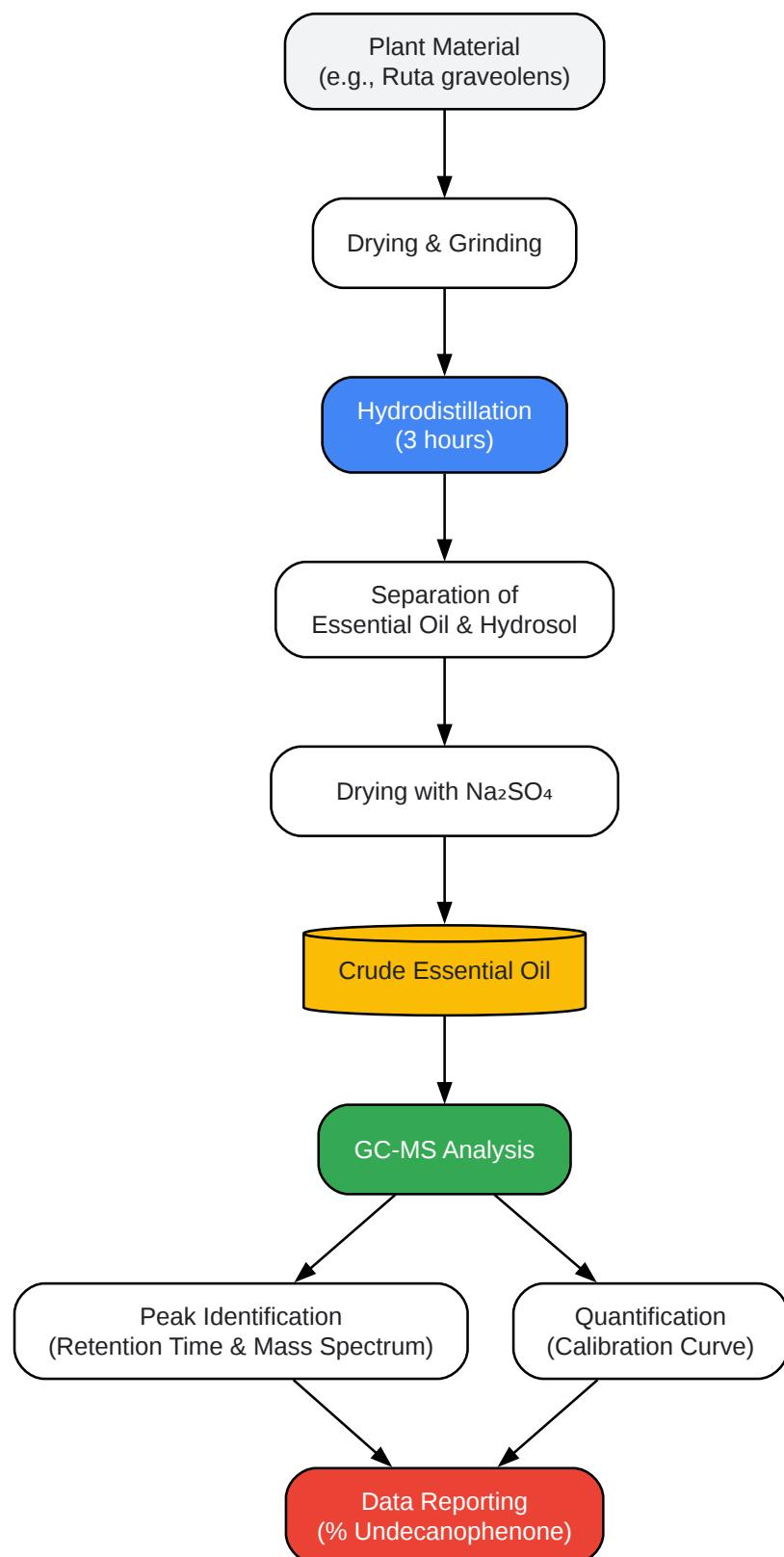
- Prepare a 1% (v/v) solution of the extracted essential oil in a high-purity solvent such as n-hexane or dichloromethane.
- Prepare a series of calibration standards of pure **Undecanophenone** (e.g., 10, 50, 100, 250, 500 µg/mL) in the same solvent to create a calibration curve for quantification.

- 2. GC-MS Instrumentation and Conditions:

- Instrument: Gas chromatograph coupled to a Mass Spectrometer.
- Column: Use a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), which provides excellent separation for a wide range of essential oil components.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program: An initial temperature of 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 5 minutes. This programmed ramp ensures separation of both highly volatile and less volatile compounds.
- Injector: Splitless mode, injection volume 1 µL, temperature 250°C.
- MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 40-400. Ion source temperature 230°C.

- 3. Data Analysis:

- Identification: Identify the **Undecanophenone** peak in the sample's chromatogram by comparing its retention time and mass spectrum with that of the pure standard. The mass spectrum should show characteristic fragments for **Undecanophenone**.
- Quantification: Integrate the peak area of the identified **Undecanophenone** peak. Using the calibration curve generated from the standards, calculate the concentration of **Undecanophenone** in the injected sample. Express the final content as a percentage of the total essential oil.

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**Figure 2.** Experimental workflow for the extraction and analysis of **Undecanophenone** from plants.

## Reported Biological Activities

The high concentration of **Undecanophenone** in certain plant extracts is directly linked to their observed biological activities. These properties underscore its potential for development in various sectors.

- **Insect Repellent and Insecticidal Activity:** **Undecanophenone** is a highly effective repellent against a wide range of arthropods, including mosquitoes, ticks, and mites.[2][6] Its efficacy has been compared to synthetic repellents like DEET. It also exhibits larvicidal and fumigant toxicity against various insect pests.
- **Allelopathic Effects:** The essential oil of *Ruta graveolens*, rich in **Undecanophenone**, has demonstrated allelopathic activity, inhibiting the germination and growth of other plant species.
- **Antimicrobial Properties:** While moderate, some studies have reported antibacterial and antifungal activity for *Ruta* essential oils, which may be partly attributable to their high ketone content.

## Conclusion and Future Perspectives

**Undecanophenone** stands out as a high-value natural product with well-documented sources and established applications, particularly as a biopesticide. The genus *Ruta* remains the most commercially viable source for its direct extraction. While a putative biosynthetic pathway has been proposed based on research in other species, the specific enzymes in *Ruta* have yet to be characterized. Future research should focus on the full elucidation of this pathway in high-yielding plants. Such knowledge would unlock the potential for metabolic engineering in microbial or plant chassis to create a sustainable and scalable production platform for **Undecanophenone**, reducing reliance on agricultural extraction and opening new avenues for the development of next-generation, bio-based repellents and specialty chemicals.

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